![molecular formula C8H8N2O3 B13463857 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B13463857.png)
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid is a fascinating chemical compound with diverse applications in scientific research. Its unique structural features and versatile reactivity make it a valuable compound in various fields, including drug development and material synthesis.
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism is limited, it is believed to exert its effects through binding to specific enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: A structurally similar compound with comparable reactivity and applications.
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate: Another related compound with similar chemical properties.
Uniqueness
Its versatility in undergoing different chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)2-6(9-10)8(11)12/h2H,1,3-4H2,(H,11,12) |
InChI Key |
RVJDJOFFXJMYHX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN2C(=CC(=N2)C(=O)O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13463774.png)
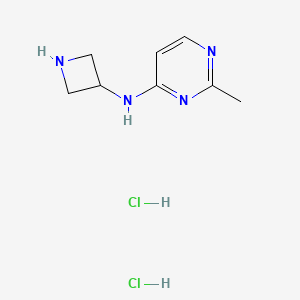
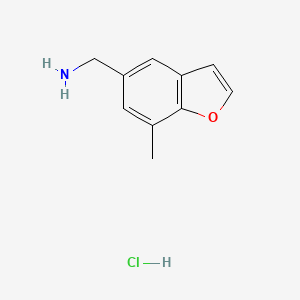
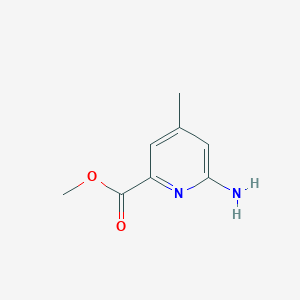

![ethyl({[(2S)-piperidin-2-yl]methyl})amine](/img/structure/B13463801.png)
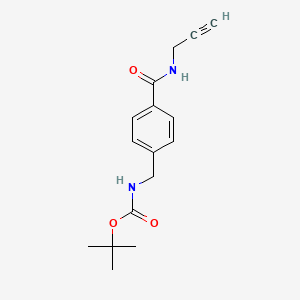
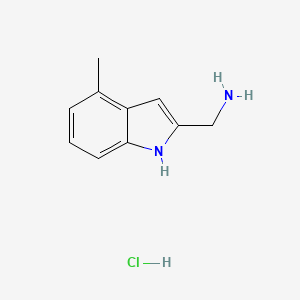
![(1R,2S,3R,4S)-3-({[(tert-butoxy)carbonyl]amino}methyl)bicyclo[2.2.0]hexane-2-carboxylic acid](/img/structure/B13463812.png)
![[5-(2-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13463816.png)
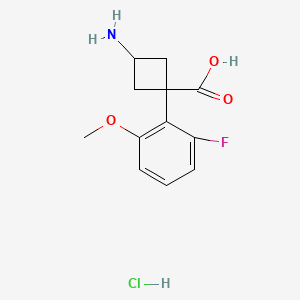
![1-(Methanesulfonylmethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13463829.png)

![(2-Chloroethyl)[(thiophen-2-yl)methyl]amine hydrochloride](/img/structure/B13463846.png)
